1-(4-Methyl-1,3-thiazol-2-yl)ethan-1-ol
Overview
Description
1-(4-Methyl-1,3-thiazol-2-yl)ethan-1-ol is a compound that belongs to the thiazole family, which is known for its diverse biological activities. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure.
Preparation Methods
The synthesis of 1-(4-Methyl-1,3-thiazol-2-yl)ethan-1-ol typically involves a multi-step process. One common method includes the reaction of 2-azido-1-(4-methyl-2-phenylthiazol-5-yl)ethanone with substituted ethynylbenzene, followed by reduction with sodium borohydride Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-(4-Methyl-1,3-thiazol-2-yl)ethan-1-ol undergoes various chemical reactions, including:
Substitution: The thiazole ring can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups on the ring.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction . Major products formed from these reactions include various thiazole derivatives with potential biological activities .
Scientific Research Applications
1-(4-Methyl-1,3-thiazol-2-yl)ethan-1-ol has been extensively studied for its scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(4-Methyl-1,3-thiazol-2-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. For instance, it can bind to bacterial enzymes, inhibiting their activity and leading to the death of the microorganism . The compound’s structure allows it to interfere with the synthesis of essential biomolecules, disrupting cellular processes and exerting its antimicrobial effects .
Comparison with Similar Compounds
1-(4-Methyl-1,3-thiazol-2-yl)ethan-1-ol can be compared with other thiazole derivatives, such as:
2-Acetylthiazole: Known for its flavoring properties in the food industry.
4-Methylthiazole-5-ethanol: Another thiazole derivative with potential biological activities.
The uniqueness of this compound lies in its specific structure, which imparts distinct biological activities and chemical reactivity compared to other thiazole compounds .
Properties
IUPAC Name |
1-(4-methyl-1,3-thiazol-2-yl)ethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NOS/c1-4-3-9-6(7-4)5(2)8/h3,5,8H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEBMDTWLAKFJLF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)C(C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7586-99-4 | |
Record name | 1-(4-methyl-1,3-thiazol-2-yl)ethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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